molecular formula C14H17N3O3 B4967128 4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE

4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4967128
M. Wt: 275.30 g/mol
InChI Key: FPNBOZWNRHNYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a nitro group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method starts with the nitration of a suitable quinoline derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves the reduction of the nitro group to form the desired dihydroquinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to 4-(DIETHYLAMINO)-1-METHYL-3-AMINO-1,2-DIHYDROQUINOLIN-2-ONE.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the nitro group may participate in redox reactions within cells. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Amodiaquine: Another antimalarial compound with structural similarities.

    4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the core structure.

Uniqueness

4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(diethylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNBOZWNRHNYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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